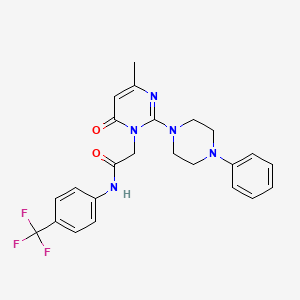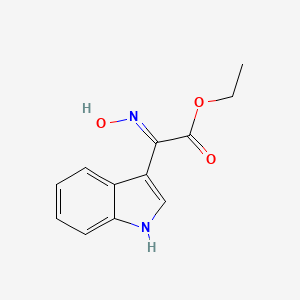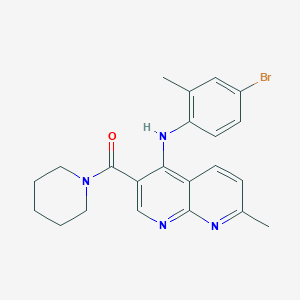
(4-((4-Bromo-2-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to the subject molecule often involves multi-step reactions, including acylation, Grignard reactions, and etherification processes. For example, Jones et al. (1979) described a synthesis route starting from beta-tetralone acylation, followed by a Grignard reaction, leading to novel dihydronaphthalene isomers with significant antiestrogenic activity (Jones et al., 1979). Jing et al. (2018) developed an environmentally friendly synthesis approach for related compounds using UV light-induced intramolecular rearrangement, highlighting the advancements in green chemistry (Jing et al., 2018).
Molecular Structure Analysis
The crystal structure of related compounds can reveal detailed information about molecular conformation and interactions. For instance, Revathi et al. (2015) investigated the crystal structure of a compound with similar piperidinyl methanone elements, providing insights into the molecular arrangement and hydrogen bonding patterns (Revathi et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest often highlight its reactivity towards various reagents, which is crucial for its potential applications in synthesis and drug development. The work by Balderson et al. (2007) on enaminones, for example, showcases the importance of understanding intramolecular hydrogen bonding and its impact on molecular stability and reactivity (Balderson et al., 2007).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal form, are essential for their application in pharmaceutical formulations. Karthik et al. (2021) conducted thermal and structural studies on a similar compound, emphasizing the importance of thermal stability and crystallography in the assessment of material properties (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with biological targets, are key to the development of pharmaceutical agents. Jiang et al. (2008) discovered a series of compounds with potent apoptosis-inducing activity, demonstrating the potential therapeutic applications of molecules within this chemical class (Jiang et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : Various synthesis techniques have been explored for similar naphthyridine and piperidinyl methanone derivatives. For instance, microwave-induced Friedlander condensation has been developed for the rapid synthesis of 1,8-naphthyridines, showcasing an efficient method for creating heterocycles with potential pharmacological activities (Mogilaiah & Reddy, 2002).
Characterization and Crystal Structures : The crystal structure of related compounds, such as adducts comprising piperidin-1-yl substituents, reveals intricate details about molecular conformation and intermolecular interactions, which are crucial for understanding their chemical behavior and potential binding mechanisms (Revathi et al., 2015).
Biological Interactions and Potential Applications
Anticancer Activity : Naphthyridine derivatives have been investigated for their anticancer activities. A novel compound showed significant anticancer activity in human melanoma cells, indicating the potential of such compounds for therapeutic applications (Kong et al., 2018).
Antimicrobial Activity : Novel 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea derivatives have been synthesized and evaluated for their antimicrobial activity, showing inhibitory effects on bacterial growth, which highlights their potential as antimicrobial agents (Bhasker et al., 2018).
Neuroprotective Activities : Aryloxyethylamine derivatives, which share structural features with the compound of interest, have been explored for their neuroprotective effects, showing potential in protecting cells against glutamate-induced cell death. This research suggests the possibility of utilizing similar compounds for neuroprotective therapies (Zhong et al., 2020).
Eigenschaften
IUPAC Name |
[4-(4-bromo-2-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN4O/c1-14-12-16(23)7-9-19(14)26-20-17-8-6-15(2)25-21(17)24-13-18(20)22(28)27-10-4-3-5-11-27/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZDRBRGLUKIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C=C3)Br)C)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Bromo-2-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2484444.png)
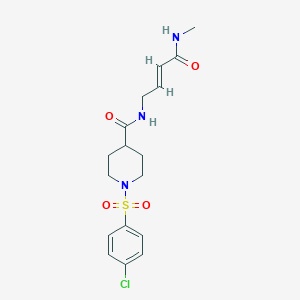
![2-[(2-Fluoro-4-nitrophenoxy)methyl]furan](/img/structure/B2484447.png)
![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2484448.png)
![6-[4-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2484450.png)
![2-Chloro-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]acetamide](/img/structure/B2484451.png)

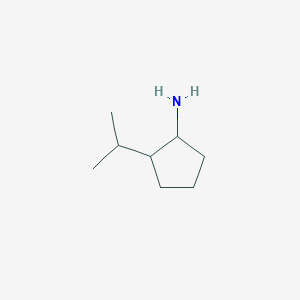
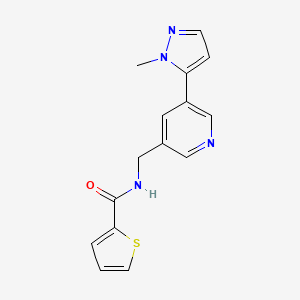
![1-benzyl-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2484458.png)
![5-[[[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2484463.png)
![3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2484464.png)
